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Compound of Interest |

Compound Name: Pimozide N-Oxide
CAS No.: 1083078-88-9
Cat. No.: B138724
. J

Executive Summary

Pimozide N-oxide (1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-
dihydrobenzimidazol-2-one) is a critical oxidative metabolite and process impurity of the
antipsychotic drug Pimozide. Designated as Impurity E in the European Pharmacopoeia (EP), it
represents a key stability-indicating parameter.

This guide provides a definitive technical reference for researchers, detailing the
physicochemical properties, synthesis via

-chloroperoxybenzoic acid (mCPBA) oxidation, and multi-modal analytical characterization
(HPLC, MS, NMR) required for regulatory compliance and metabolic studies.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4]

Pimozide N-oxide is formed via the oxidation of the tertiary piperidine nitrogen. Unlike the
parent compound, the N-oxide possesses a coordinate covalent bond (

), significantly altering its polarity and mass spectral behavior.

Table 1: Core Chemical Data
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Parameter

Technical Specification

Chemical Name

Pimozide N-oxide

Common Synonym

Pimozide Impurity E (EP Standard)

CAS Registry Number

1083078-88-9

Molecular Formula

Molecular Weight (Average) 477.55 g/mol
Monoisotopic Mass 477.2228 Da
Pimozide (

Parent Compound
, MW: 461.[2][3]55)

clccc2ce(cl)[nH]c(=0)n2C3CCF)c5ccc(cc5)F)
(CC3)[O-]

SMILES

Key Functional Group N-oxide (Piperidine nitrogen)

Synthesis Protocol: N-Oxidation via mCPBA[7][12]
[13]

While Pimozide N-oxide can be isolated from biological matrices, chemical synthesis is
required to generate reference standards for impurity profiling.[1] The most reliable method
employs

-chloroperoxybenzoic acid (MCPBA), a selective oxidant for tertiary amines.

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the peroxy oxygen of mCPBA on the lone
pair of the piperidine nitrogen. This is a single-step transformation that preserves the
benzimidazolone and fluorophenyl moieties.

Step-by-Step Experimental Protocol

Materials:
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Pimozide (Parent API)[4]

-Chloroperoxybenzoic acid (mMCPBA, 77% max)[5]

Dichloromethane (DCM), anhydrous[1]
Sodium bicarbonate (

), saturated aqueous solution[1]

Workflow:

Dissolution: Dissolve 1.0 equivalent of Pimozide in anhydrous DCM (approx. 10 mL/g). Cool
to 0°C in an ice bath to control exothermicity.

Oxidation: Dropwise add 1.1 equivalents of mCPBA dissolved in DCM.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by
TLC or HPLC (disappearance of parent peak).

Quenching: Wash the organic layer with saturated

(3x) to remove
-chlorobenzoic acid byproduct.

Purification: Dry organic layer over

, filter, and concentrate in vacuo.

Crystallization: Recrystallize from Ethanol/Ether to yield the N-oxide as a white to off-white
solid.

Synthesis Pathway Diagram
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Caption: Chemical synthesis pathway for Pimozide N-oxide using mCPBA selective oxidation.

Analytical Profiling & Characterization

Accurate identification of Pimozide N-oxide requires a multi-modal approach to distinguish it
from hydroxylated metabolites (which have the same mass +16 Da) and the parent drug.

High-Performance Liquid Chromatography (HPLC)

The N-oxide is more polar than Pimozide but often exhibits distinct retention behavior due to
interactions with the stationary phase.

e Column: Spherisorb ODS2 (

mm, 5 um) or equivalent C18.[1]

¢ Mobile Phase: Methanol : Acetonitrile : 0.1M

(40:30:30 v/v), pH 6.1.[1]

e Flow Rate: 0.8 mL/min.[1]
e Detection: UV at 240 nm or 280 nm.[1]
» Retention Characteristics:

o Pimozide: ~7.0 min

o Impurity E (N-Oxide): Typically elutes after Pimozide in some pharmacopeial methods
(RRT ~1.3) due to specific solvation effects, though reversed-phase logic suggests earlier
elution.[1] Note: Always confirm with a reference standard.
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Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the most diagnostic structural evidence. N-oxides undergo a
characteristic "deoxygenation” or loss of oxygen atom under thermal stress in the source.[6]

e lonization: ESI+ or APCI+.[1][6]
e Precursor lon:

m/z.
» Diagnostic Fragment:

o m/z 462.2:

. This loss of oxygen (16 Da) is the hallmark of N-oxides. Hydroxylated metabolites (also
+16 Da relative to parent) usually lose water (-18 Da) or retain the oxygen in the fragment.

o m/z 109: Fluorophenyl cation (common to parent and N-oxide).
NMR Spectroscopy
Proton (

) NMR confirms the site of oxidation. The formation of the
bond exerts a strong deshielding effect on the protons on the
-carbons (adjacent to the nitrogen).
o Parent Pimozide: Piperidine

-protons typically appear at 2.0 - 3.0 ppm.
* Pimozide N-oxide: Piperidine

-protons shift downfield to 3.0 - 4.0 ppm due to the positive charge character on the nitrogen.

Analytical Decision Tree
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Caption: Analytical logic flow for distinguishing Pimozide N-oxide from isobaric hydroxylated
metabolites.
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Metabolic & Toxicological Relevance[1][12]
Metabolic Pathway
Pimozide is extensively metabolized by Cytochrome P450 enzymes.[1]

e Major Route: N-dealkylation via CYP3A4 (primary) and CYP1AZ2.

e Minor Route: N-oxidation.[7][8] While less dominant than N-dealkylation, the N-oxide is a
stable circulating metabolite.

o Genetic Polymorphism: Metabolism is sensitive to CYP2D6 status.[1] Poor metabolizers may
accumulate higher levels of parent drug, potentially shifting flux toward N-oxidation or other
minor pathways.[1]

Safety & Toxicity

e hERG Inhibition: Like the parent compound, Pimozide N-oxide retains affinity for the hERG
potassium channel, contributing to the QT-prolongation risk associated with the drug class.

e Impurity Limits: As "Impurity E," it must be controlled in the drug substance, typically to levels
(ICH Q3A/B guidelines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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